molecular formula C21H12N3O6PS B1584562 Tris(4-isocyanatophenyl) thiophosphate CAS No. 4151-51-3

Tris(4-isocyanatophenyl) thiophosphate

Cat. No.: B1584562
CAS No.: 4151-51-3
M. Wt: 465.4 g/mol
InChI Key: KGLSETWPYVUTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(4-isocyanatophenyl) thiophosphate: is a chemical compound with the molecular formula C21H12N3O6PS . It is known for its unique structure, which includes three isocyanate groups attached to a thiophosphate core. This compound is used in various industrial applications, particularly in the production of adhesives and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-isocyanatophenyl) thiophosphate can be synthesized through the reaction of 4-isocyanatophenol with phosphorothioic trichloride . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the isocyanate groups .

Industrial Production Methods: In industrial settings, this compound is often produced in large-scale reactors where precise control of temperature and pressure is maintained. The use of solvents like ethyl acetate helps in dissolving the reactants and facilitating the reaction. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Tris(4-isocyanatophenyl) thiophosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Urethanes: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

Chemistry: Tris(4-isocyanatophenyl) thiophosphate is used as a crosslinking agent in the synthesis of polymers and resins. Its ability to form strong covalent bonds with various substrates makes it valuable in creating durable materials .

Biology and Medicine: While its primary applications are industrial, research is ongoing to explore its potential in biomedical fields, particularly in drug delivery systems where its reactivity can be harnessed to create targeted delivery vehicles .

Industry: In the adhesive and coating industries, this compound is used to enhance the mechanical properties and chemical resistance of products. It is also employed in the production of high-performance elastomers and sealants .

Mechanism of Action

The mechanism of action of tris(4-isocyanatophenyl) thiophosphate primarily involves its isocyanate groups. These groups are highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is harnessed in various applications to create strong, durable materials. The thiophosphate core provides additional stability and resistance to hydrolysis, making the compound suitable for use in harsh environments .

Comparison with Similar Compounds

  • Tris(4-chlorophenyl) phosphate
  • Tris(4-methylphenyl) phosphate
  • Tris(4-fluorophenyl) phosphate

Uniqueness: Tris(4-isocyanatophenyl) thiophosphate is unique due to the presence of isocyanate groups, which impart high reactivity and versatility in chemical reactions. This distinguishes it from other tris(phenyl) phosphates, which may have different substituents and, consequently, different reactivity profiles .

Properties

IUPAC Name

tris(4-isocyanatophenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N3O6PS/c25-13-22-16-1-7-19(8-2-16)28-31(32,29-20-9-3-17(4-10-20)23-14-26)30-21-11-5-18(6-12-21)24-15-27/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLSETWPYVUTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)OP(=S)(OC2=CC=C(C=C2)N=C=O)OC3=CC=C(C=C3)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N3O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063320
Record name Tris(4-isocyanatophenyl) thiophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4151-51-3
Record name Phenol, 4-isocyanato-, 1,1′,1′′-phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4151-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(4-isocyanatophenyl) thiophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-isocyanato-, 1,1',1''-phosphorothioate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(4-isocyanatophenyl) thiophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(p-isocyanatophenyl) thiophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIS(4-ISOCYANATOPHENYL) THIOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G637UP5EY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(4-isocyanatophenyl) thiophosphate
Reactant of Route 2
Reactant of Route 2
Tris(4-isocyanatophenyl) thiophosphate
Reactant of Route 3
Reactant of Route 3
Tris(4-isocyanatophenyl) thiophosphate
Reactant of Route 4
Tris(4-isocyanatophenyl) thiophosphate
Reactant of Route 5
Reactant of Route 5
Tris(4-isocyanatophenyl) thiophosphate
Reactant of Route 6
Reactant of Route 6
Tris(4-isocyanatophenyl) thiophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.